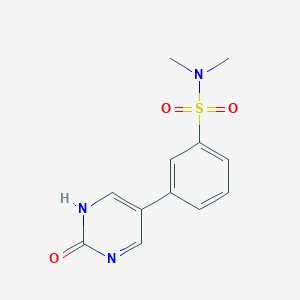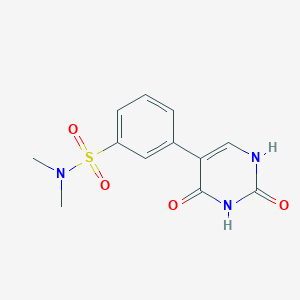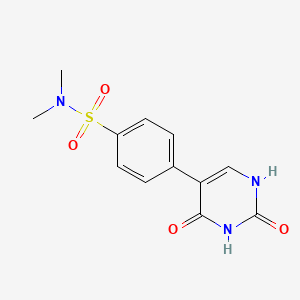
(2,4)-Dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4)-Dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine is an organic compound characterized by its pyrimidine ring substituted with hydroxyl groups at positions 2 and 4, and a 4-(N,N-dimethylsulfamoylphenyl) group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4)-Dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups at positions 2 and 4 can be introduced via selective hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or peracids.
Attachment of the 4-(N,N-dimethylsulfamoylphenyl) Group: This step involves a nucleophilic aromatic substitution reaction where the pyrimidine ring is reacted with 4-(N,N-dimethylsulfamoyl)phenyl halide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxyl groups can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to reduce the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, deoxygenated compounds.
Substitution Products: Various substituted pyrimidines depending on the reagents used.
Scientific Research Applications
(2,4)-Dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism by which (2,4)-Dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine exerts its effects involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of its potential use as a drug.
Pathways Involved: The compound may interfere with metabolic pathways by inhibiting key enzymes, leading to therapeutic effects such as the suppression of tumor growth or bacterial proliferation.
Comparison with Similar Compounds
- (2,4)-Dihydroxy-5-(4-methylsulfamoylphenyl)pyrimidine
- (2,4)-Dihydroxy-5-(4-ethylsulfamoylphenyl)pyrimidine
- (2,4)-Dihydroxy-5-(4-isopropylsulfamoylphenyl)pyrimidine
Comparison:
- Uniqueness: (2,4)-Dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine is unique due to the presence of the N,N-dimethylsulfamoyl group, which can impart different electronic and steric properties compared to other sulfonamide derivatives.
- Reactivity: The presence of the N,N-dimethylsulfamoyl group can influence the compound’s reactivity, making it more or less reactive in certain chemical reactions compared to its analogs.
Properties
IUPAC Name |
4-(2,4-dioxo-1H-pyrimidin-5-yl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-15(2)20(18,19)9-5-3-8(4-6-9)10-7-13-12(17)14-11(10)16/h3-7H,1-2H3,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSARHJGAFNCHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
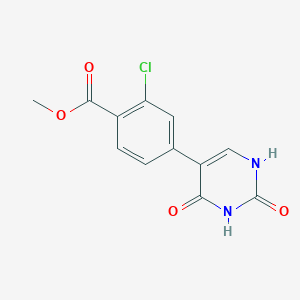
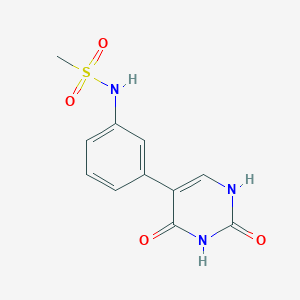
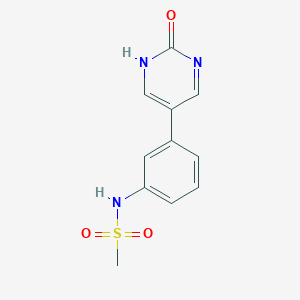
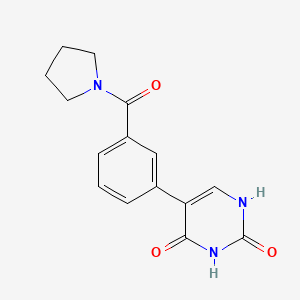
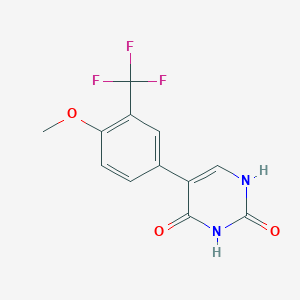
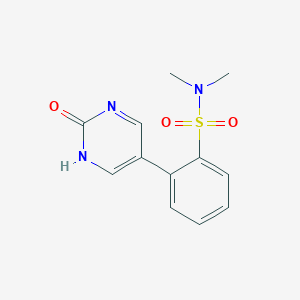
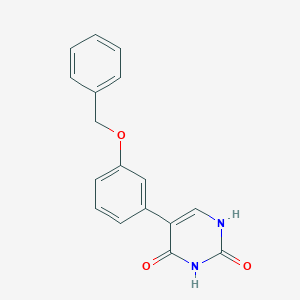
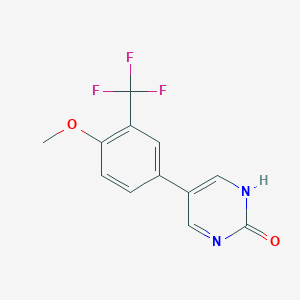
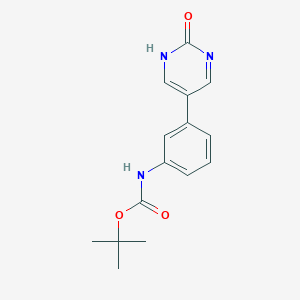
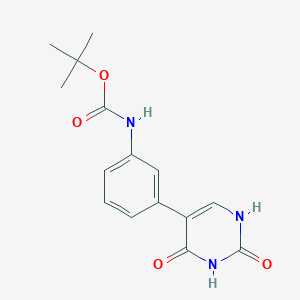
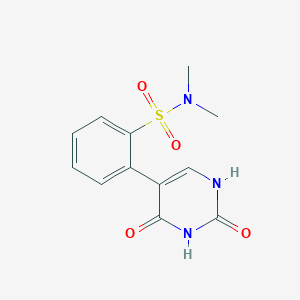
![(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine](/img/structure/B6386113.png)
